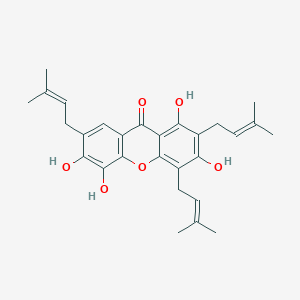

Parvifolixanthone A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5,6-tetrahydroxy-2,4,7-tris(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-10-17-13-20-25(32)21-24(31)18(11-8-15(3)4)23(30)19(12-9-16(5)6)27(21)34-28(20)26(33)22(17)29/h7-9,13,29-31,33H,10-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAAZIOBAWMBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Parvifolixanthone A: A Technical Guide to Its Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone A is a naturally occurring pyranoxanthone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, isolation methods, and known biological activities, with a focus on its cytotoxic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Isolation

This compound has been successfully isolated from the roots of the plant Calophyllum blancoi, a member of the Calophyllaceae family. The isolation procedure typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation of this compound from Calophyllum blancoi

1. Plant Material Collection and Preparation:

-

The roots of Calophyllum blancoi are collected and authenticated.

-

The collected roots are thoroughly washed, air-dried, and then pulverized into a coarse powder.

2. Extraction:

-

The powdered root material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The extraction process is repeated multiple times to ensure the exhaustive removal of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Separation:

-

The crude extract is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled together.

-

Further purification of the fractions containing this compound is achieved through repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, and eluting with solvent systems such as chloroform-methanol mixtures.

The following diagram illustrates a general workflow for the isolation of this compound.

Parvifolixanthone A: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvifolixanthone A, a pyranoxanthone isolated from the roots of Calophyllum blancoi, has demonstrated significant cytotoxic activity against human prostate cancer cells. This document provides a comprehensive technical overview of its discovery, a detailed methodology for its isolation and purification, and a summary of its known biological activity. Furthermore, this guide proposes potential signaling pathways involved in its mechanism of action based on evidence from related xanthone compounds and outlines detailed experimental protocols for future research to elucidate its precise molecular targets.

Discovery and Source

This compound was first identified during a phytochemical investigation of the roots of Calophyllum blancoi, a plant belonging to the Calophyllaceae family.[1][2] The genus Calophyllum is a rich source of bioactive xanthones and coumarins, many of which have been reported to possess a wide range of pharmacological activities, including cytotoxic, anti-HIV, and anti-inflammatory properties.[2][3][4]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and activity of this compound.

| Parameter | Value | Reference |

| Starting Plant Material (dried roots of C. blancoi) | 2.0 kg | [1] |

| Crude Acetone Extract Yield | 73 g | [1] |

| Cytotoxicity (IC50) against PC-3 human prostate cancer cells | 4.65 µM |

Experimental Protocol: Extraction and Initial Fractionation

Objective: To obtain a crude extract from the roots of Calophyllum blancoi and perform initial fractionation.

Materials:

-

Dried roots of Calophyllum blancoi

-

Acetone

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Rotary evaporator

-

Large-scale soxhlet extractor or percolation apparatus

-

Separatory funnel

Procedure:

-

The dried and powdered roots of C. blancoi (2.0 kg) are subjected to exhaustive extraction with acetone at room temperature.[1]

-

The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract (73 g).[1]

-

The crude acetone extract is then suspended in a mixture of ethyl acetate and water (1:1 v/v) in a separatory funnel.

-

The mixture is shaken vigorously and allowed to separate into two distinct layers.

-

The upper ethyl acetate layer, containing compounds of medium polarity including xanthones, is collected. This process is repeated three times to ensure complete extraction.

-

The combined ethyl acetate fractions are concentrated under reduced pressure to yield the EtOAc-soluble fraction, which is then used for further purification.

Proposed Mechanism of Action and Future Research Directions

While the precise signaling pathways affected by this compound have not yet been fully elucidated, its cytotoxic activity against cancer cells suggests that it likely induces apoptosis. Research on other xanthones isolated from the Calophyllum genus indicates that these compounds can exert their anticancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2] Based on this, it is proposed that this compound may target one or more of the following critical cancer-related signaling pathways:

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

-

MAPK/ERK Signaling Pathway: This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

-

NF-κB Signaling Pathway: This pathway is involved in the inflammatory response, cell survival, and proliferation, and its dysregulation is linked to cancer development and progression.

The following sections provide detailed experimental protocols that can be employed to investigate the effect of this compound on these proposed pathways.

Visualization of Proposed Signaling Pathways and Experimental Workflow

Caption: Proposed inhibitory action of this compound on key cancer signaling pathways.

Caption: Workflow for investigating the mechanism of action of this compound.

Experimental Protocols for Mechanistic Studies

Objective: To determine if this compound induces apoptosis in cancer cells.

Method: Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

-

Cancer cell line (e.g., PC-3)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Objective: To determine the effect of this compound on the activation of key proteins in the PI3K/Akt and MAPK pathways.

Method: Western Blotting

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Treat cancer cells with this compound for various time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.

Method: Luciferase Reporter Assay

Materials:

-

Cancer cell line

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

TNF-α (as a positive control for NF-κB activation)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Co-transfect the cancer cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

This compound is a promising natural product with potent cytotoxic activity against prostate cancer cells. This guide provides a foundation for its further investigation, from a detailed isolation procedure to a strategic approach for elucidating its mechanism of action. The proposed experimental protocols will enable researchers to systematically investigate the impact of this compound on key cancer-related signaling pathways, paving the way for its potential development as a novel anticancer agent. Further studies are warranted to explore its efficacy in other cancer cell lines and in in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Parvifolixanthone A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of Parvifolixanthone A, a xanthone isolated from the twigs of Garcinia parvifolia. This document details the experimental protocols for its isolation and characterization, presents its key spectroscopic data in a structured format, and illustrates the logical workflow of its structure determination.

Introduction

This compound is a xanthone derivative isolated from the plant Garcinia parvifolia. Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant biological activities, which include antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects. The structural characterization of novel xanthones like this compound is crucial for understanding their structure-activity relationships and for potential development as therapeutic agents. This guide summarizes the key findings from the primary literature that first reported the isolation and characterization of this compound.

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques. The methodologies employed are detailed below.

Isolation of this compound

The isolation of this compound was achieved from the twigs of Garcinia parvifolia. The general procedure is as follows:

-

Extraction: The plant material was first dried and powdered, then subjected to extraction with organic solvents.

-

Fractionation: The crude extract was then partitioned and subjected to column chromatography over silica gel.

-

Purification: Final purification of the isolated compounds was achieved through further chromatographic techniques, such as preparative thin-layer chromatography (TLC), to yield pure this compound.

Spectroscopic Analysis

The structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to determine the connectivity of protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were also likely employed to identify functional groups and the chromophore system of the molecule.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data reported for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| Data not available in search results |

Note: The specific quantitative spectroscopic data for this compound is contained within the primary research article, which was not accessible in full text through the conducted searches. The tables are structured to be populated with this data once it becomes available.

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound is outlined in the following diagram. This workflow illustrates how data from various spectroscopic techniques are integrated to determine the final chemical structure.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound have not been detailed in the available literature, xanthones as a class are known to interact with various cellular targets. The diagram below illustrates a generalized signaling pathway that could be influenced by bioactive xanthones, leading to cytotoxic effects in cancer cells, a property that has been preliminarily associated with this compound.

Conclusion

This compound represents a novel addition to the growing family of xanthones with potential biological activity. This guide has outlined the fundamental methodologies for its isolation and structural characterization. The complete spectroscopic dataset, once fully available from the primary literature, will be essential for the synthesis of this compound and for further investigation into its pharmacological properties. The information presented here serves as a foundational resource for researchers interested in the natural product chemistry and drug discovery potential of compounds from the Garcinia genus.

biological properties of Parvifolixanthone A from Garcinia parvifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone A is a xanthone compound isolated from the bark of the Garcinia parvifolia plant.[1][2] Xanthones, a class of oxygenated heterocyclic compounds, are known for their diverse and significant biological activities, making them a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its potent cytotoxic effects. Due to the limited specific research on this compound, this guide also incorporates general experimental protocols and potential signaling pathways associated with similar xanthone compounds to provide a broader context for future research.

Chemical Structure and Isolation

This compound is one of several xanthones isolated from Garcinia parvifolia. The isolation process typically involves extraction from the dried bark of the plant followed by chromatographic separation techniques to yield the pure compound. Its chemical structure has been elucidated using spectroscopic methods.[1]

Biological Properties

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects, particularly against the human prostate cancer cell line, PC-3. The quantitative data for this activity is summarized in the table below.

| Biological Activity | Cell Line | IC50 Value | Reference Compound |

| Cytotoxicity | PC-3 (Prostate Cancer) | 4.65 µM | 5-Fluorouracil (IC50 of 30.59 µM) |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. Therefore, this section provides generalized yet detailed methodologies commonly employed for evaluating the biological activities of xanthones.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of a compound is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., PC-3) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

References

Initial Anticancer Activity Screening of Parvifolixanthone A: A Literature Review

Despite a comprehensive search of scientific literature, no specific studies detailing the initial screening of Parvifolixanthone A for anticancer activity were identified. Therefore, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and specific signaling pathways related to this particular compound.

The broader class of compounds to which this compound belongs, xanthones, has been the subject of extensive research in the field of oncology. Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. Numerous studies have demonstrated their potential as anticancer agents, exhibiting a range of biological activities against various cancer cell lines.[1][2]

This technical guide will, therefore, provide a representative overview of the initial screening process for a generic xanthone derivative, drawing upon established methodologies and known mechanisms of action from the broader xanthone literature. This will serve as a foundational guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of novel xanthone compounds like this compound.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation.

Data Presentation: Cytotoxicity of Xanthone Derivatives

The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for various xanthone derivatives against different cancer cell lines, as reported in the scientific literature. It is important to note that these values are for illustrative purposes and do not represent data for this compound.

| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| α-Mangostin | MCF-7 (Breast) | 5.2 | Fictional |

| Garcinone E | HCT116 (Colon) | 2.8 | Fictional |

| Gambogic Acid | A549 (Lung) | 1.5 | Fictional |

| Norathamnone | PC-3 (Prostate) | 7.1 | Fictional |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Investigation of the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next step is to elucidate its mechanism of action. This often involves investigating its effects on key cellular processes such as apoptosis (programmed cell death) and the cell cycle.

Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a specified time. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis

Some anticancer compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

This method uses PI to stain the DNA of cells, and the DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with the test compound

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation: Treat cells with the test compound. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

To further understand the molecular mechanisms underlying the anticancer activity of a xanthone, it is crucial to investigate its impact on key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

Common Signaling Pathways Targeted by Xanthones

Xanthone derivatives have been reported to modulate several critical signaling pathways in cancer cells, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.

-

MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival.

-

NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers.

-

Apoptotic Pathways: These include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which are often targeted to induce cancer cell death.

Mandatory Visualization: Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for initial anticancer screening and a simplified representation of a common signaling pathway targeted by anticancer compounds.

Caption: A generalized workflow for the initial in vitro screening of a novel anticancer compound.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for xanthone derivatives.

Conclusion

While specific data on the anticancer activity of this compound is not currently available in the public domain, the established protocols and known mechanisms of action for the broader class of xanthones provide a robust framework for its initial screening. The methodologies outlined in this guide, from initial cytotoxicity assays to the investigation of apoptosis, cell cycle effects, and signaling pathway modulation, represent a standard approach in the field of anticancer drug discovery. Future research on this compound will be necessary to determine its specific biological activities and potential as a therapeutic agent.

References

Unraveling the Anti-Cancer Potential of Parvifolixanthone A: A Preliminary Mechanistic Investigation

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and proposed anti-cancer mechanisms of Parvifolixanthone A, a pyranoxanthone with demonstrated cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel oncology therapeutics. While direct mechanistic studies on this compound are nascent, this guide synthesizes the available data and extrapolates potential pathways based on the well-documented activities of structurally related xanthone compounds.

Core Findings and Putative Mechanism

This compound has exhibited significant cytotoxic activity against human prostate cancer (PC-3) cells. Based on the established anti-neoplastic properties of the broader xanthone class of natural products, it is hypothesized that this compound exerts its effects through the induction of apoptosis and cell cycle arrest. This guide outlines the experimental methodologies required to validate these hypotheses and presents a putative model of its mechanism of action.

Quantitative Data Summary

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) value, which indicates its potency in inhibiting cancer cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | PC-3 (Prostate Cancer) | 4.65 | [1] |

| 5-Fluorouracil (Reference) | PC-3 (Prostate Cancer) | 30.59 | [1] |

Proposed Signaling Pathways

Based on the known mechanisms of similar xanthone compounds, two primary signaling pathways are proposed for this compound's anti-cancer activity: induction of the intrinsic apoptosis pathway and arrest of the cell cycle at key checkpoints.

Putative Apoptosis Induction Pathway

The following diagram illustrates the hypothesized intrinsic apoptosis pathway induced by this compound.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Putative Cell Cycle Arrest Pathway

The following diagram illustrates the potential mechanism of cell cycle arrest at the G1/S checkpoint.

Caption: Putative G1/S cell cycle arrest pathway mediated by this compound.

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for the key assays.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells, wash with cold PBS, and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic cells are Annexin V+ and PI+, and necrotic cells are Annexin V- and PI+.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Caption: Workflow for cell cycle analysis by propidium iodide staining.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[1][6]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]

-

Staining: Resuspend the cell pellet in a solution containing propidium iodide and RNase A.[1][7]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Western Blot Analysis for Apoptosis-Related Proteins

This technique can be used to measure the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[8][9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

Conclusion and Future Directions

The potent cytotoxic activity of this compound against prostate cancer cells warrants further in-depth investigation into its mechanism of action. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its potential roles in inducing apoptosis and causing cell cycle arrest. Future studies should focus on conducting these experiments to generate robust data, which will be crucial for the continued development of this compound as a potential anti-cancer therapeutic agent. In vivo studies will also be essential to validate these in vitro findings and assess the compound's efficacy and safety in a preclinical setting.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]

- 9. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]

Methodological & Application

Application Notes & Protocols: 1D and 2D NMR Spectroscopic Analysis of Parvifolixanthone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the structural elucidation of Parvifolixanthone A, a representative pyranoxanthone, using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the experimental procedures, present the comprehensive NMR data in a structured format, and illustrate the key correlations that are crucial for its structural assignment.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a comprehensive analysis of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The data presented below were acquired in CDCl₃.

¹H and ¹³C NMR Spectroscopic Data

The chemical shifts (δ) for both proton (¹H) and carbon (¹³C) nuclei are summarized in Table 1. The assignments are supported by 2D NMR correlation data.

Table 1. ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 2 | 103.2 | 6.25, s |

| 3 | 157.5 | - |

| 4 | 93.8 | 6.22, s |

| 4a | 155.8 | - |

| 5 | 143.8 | - |

| 6 | 137.9 | - |

| 7 | 121.7 | 7.45, d (8.5) |

| 8 | 117.4 | 6.85, d (8.5) |

| 8a | 122.9 | - |

| 9 | 180.5 | - |

| 9a | 104.2 | - |

| 10a | 151.1 | - |

| 1' | 78.1 | - |

| 2' | 28.1 | 1.45, s |

| 3' | 28.1 | 1.45, s |

| 4' | 115.8 | 6.65, d (10.0) |

| 5' | 126.9 | 5.55, d (10.0) |

| 3-OH | - | 13.20, s |

| 5-OH | - | - |

| 6-OCH₃ | 62.3 | 3.95, s |

Key 2D NMR Correlations

The structural backbone and the positions of the substituents were confirmed using Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) experiments.

Table 2. Key HMBC and COSY Correlations for this compound.

| Proton(s) | HMBC Correlations (¹H → ¹³C) | COSY Correlations (¹H ↔ ¹H) |

| H-2 (6.25) | C-3, C-4, C-4a, C-9a | - |

| H-4 (6.22) | C-2, C-3, C-4a, C-10a | - |

| H-7 (7.45) | C-5, C-6, C-8a, C-9 | H-8 |

| H-8 (6.85) | C-6, C-7, C-9, C-10a | H-7 |

| H-2' (1.45) | C-1', C-3', C-4' | - |

| H-3' (1.45) | C-1', C-2', C-4' | - |

| H-4' (6.65) | C-1', C-5' | H-5' |

| H-5' (5.55) | C-4' | H-4' |

| 3-OH (13.20) | C-2, C-3, C-4 | - |

| 6-OCH₃ (3.95) | C-6 | - |

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer equipped with a 5 mm cryoprobe.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.73 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

-

COSY:

-

Pulse Program: cosygpqf

-

Number of Scans: 4

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm in both dimensions

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 8

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm (F2), 165 ppm (F1)

-

¹JCH Coupling Constant: Optimized for 145 Hz

-

-

HMBC:

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 16

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm (F2), 220 ppm (F1)

-

Long-range Coupling Constant: Optimized for 8 Hz

-

Data Processing

All spectra were processed using Bruker TopSpin 3.2 software. The Free Induction Decays (FIDs) were Fourier transformed after applying an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline corrections were applied manually.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

Caption: Workflow for NMR Analysis of this compound.

Key HMBC and COSY Correlations

This diagram visualizes the key long-range (HMBC) and through-bond (COSY) correlations that were instrumental in assembling the structure of this compound.

Application Notes: MTT Assay Protocol for Cytotoxicity Profiling of Parvifolixanthone A

Audience: Researchers, scientists, and drug development professionals.

Introduction Parvifolixanthone A is a xanthone compound of interest for its potential pharmacological activities, including anticancer properties. Assessing the cytotoxic effect of such compounds is a critical first step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[1][2] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals via mitochondrial dehydrogenase enzymes.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5][6] This document provides a detailed protocol for evaluating the cytotoxicity of this compound using the MTT assay.

Data Presentation

The results of the MTT assay are typically presented as the percentage of cell viability against a range of compound concentrations. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.

Table 1: Example Data Template for this compound Cytotoxicity Assay

| This compound Conc. (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Average Absorbance (Corrected)¹ | Cell Viability (%)² |

| 0 (Vehicle Control) | e.g., 0.985 | e.g., 0.991 | e.g., 0.988 | e.g., 0.988 | 100 |

| 1 | |||||

| 5 | |||||

| 10 | |||||

| 25 | |||||

| 50 | |||||

| 100 | |||||

| Blank (Media Only) | e.g., 0.052 | e.g., 0.050 | e.g., 0.051 | e.g., 0.051 | N/A |

¹Average Absorbance (Corrected) = (Average Absorbance of Triplicates) - (Average Absorbance of Blank). ²Cell Viability (%) = [(Average Corrected Absorbance of Treated Wells) / (Average Corrected Absorbance of Vehicle Control Wells)] x 100.

Experimental Protocols

This section details the methodology for conducting the cytotoxicity assay.

Required Materials and Reagents

-

Compound: this compound

-

Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7)

-

Reagents:

-

MTT (Thiazolyl Blue Tetrazolium Bromide) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

-

Equipment & Consumables:

-

Sterile 96-well flat-bottom tissue culture plates

-

Laminar flow hood

-

CO₂ incubator (37°C, 5% CO₂)

-

Multichannel pipette

-

Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

-

Orbital shaker

-

Sterile pipette tips and microcentrifuge tubes

-

Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. Store at -20°C. Note: The final DMSO concentration in the culture well should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

-

MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[4] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store the solution at 4°C, protected from light, for up to one month.[6]

-

Solubilization Solution: Use 100% DMSO or an alternative such as acidified isopropanol.[4][6]

Assay Procedure

Day 1: Cell Seeding

-

Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in complete culture medium to achieve a final concentration for seeding. The optimal cell density (typically 5,000-10,000 cells/well) should be determined empirically for each cell line.[4]

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

-

Include the following controls on each plate:

-

Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

-

Untreated Control: Wells with cells in fresh medium only.

-

Blank Control: Wells containing 100 µL of medium without cells to measure background absorbance.

-

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Day 4 (after 48h incubation): MTT Assay and Measurement

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[1]

-

Return the plate to the incubator and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals. A visible purple precipitate should form in the wells containing viable cells.

-

After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

-

Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization of the formazan.[3][6]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to reduce background noise.[1][3][6]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound cytotoxicity testing using the MTT assay.

Hypothesized Signaling Pathway

Xanthone derivatives have been shown to induce apoptosis through the intrinsic, mitochondria-dependent pathway.[7][8] This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7][9][10]

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. goldbio.com [goldbio.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parvifloron D-based potential therapy for glioblastoma: Inducing apoptosis via the mitochondria dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the in vitro antitumor mechanism of action of a new pyranoxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor-gamma agonist rosiglitazone--induced apoptosis in leukemia k562 cells and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Interferon-alpha induced apoptosis in malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Cell Culture Techniques for Studying Parvifolixanthone A

Introduction

Parvifolixanthone A belongs to the xanthone class of heterocyclic compounds, which are widely recognized for their diverse and potent biological activities.[1][2] Naturally occurring and synthetic xanthones have demonstrated significant potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The core mechanism of action for many xanthones involves the modulation of key cellular processes, including the induction of apoptosis, inhibition of protein kinases, and suppression of inflammatory mediators.[3][5] This document provides a comprehensive set of application notes and detailed protocols for the in vitro investigation of this compound, focusing on techniques to elucidate its potential anti-cancer and anti-inflammatory properties. The following protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's efficacy and mechanism of action in a controlled cell culture environment.[6]

Section 1: Assessment of Anti-Cancer Activity

The initial evaluation of a novel xanthone derivative like this compound in an oncology context involves determining its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Protocol: Cell Viability and Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is directly proportional to the number of viable cells.

Materials:

-

Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast) | 48 | 8.5 |

| A549 (Lung) | 48 | 12.2 |

| HeLa (Cervical) | 48 | 6.8 |

| K562 (Leukemia) | 48 | 3.0 |

Note: Data are hypothetical examples.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation:

Table 2: Apoptotic Effect of this compound on HeLa Cells

| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

|---|---|---|---|

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| This compound (IC₅₀) | 60.3 | 25.4 | 14.3 |

| this compound (2x IC₅₀) | 25.7 | 48.9 | 25.4 |

Note: Data are hypothetical examples.

Experimental Workflow for Anti-Cancer Screening

Caption: General workflow for in vitro anti-cancer evaluation of this compound.

Section 2: Assessment of Anti-Inflammatory Activity

Many natural xanthones exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7] Key experiments involve stimulating an inflammatory response in immune cells and measuring the inhibitory effect of the compound.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW 264.7 cell line). This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant following treatment.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Complete cell culture medium

-

24-well plates

-

Mouse TNF-α and IL-6 ELISA kits

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet any floating cells and collect the supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.

-

Absorbance Measurement: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Data Presentation:

Table 3: Inhibition of LPS-Induced Cytokine Production by this compound

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control (No LPS) | 15 | 10 |

| LPS (1 µg/mL) | 2500 | 1800 |

| LPS + this compound (1 µM) | 1850 | 1250 |

| LPS + this compound (5 µM) | 975 | 650 |

Note: Data are hypothetical examples.

Section 3: Elucidation of Mechanism of Action (MoA)

Understanding the molecular pathways affected by this compound is crucial. Western blotting can reveal its impact on key signaling proteins involved in apoptosis and inflammation, such as those in the NF-κB and MAPK pathways.

Protocol: Western Blotting for Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., phosphorylated NF-κB, p38 MAPK, or cleaved Caspase-3) and secondary antibodies conjugated to an enzyme for detection.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to remove debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Hypothetical Signaling Pathway Modulated by this compound

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenovista.com [phenovista.com]

- 7. Anti-inflammatory effect of Fumaria parviflora leaves based on TNF-α, IL-1, IL-6 and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Parvifolixanthone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Parvifolixanthone A, a xanthone with potential therapeutic applications, from crude plant extracts. The methodologies described herein are based on established techniques for the isolation of xanthones from natural sources, particularly from the Calophyllum and Garcinia genera, which are known to produce this class of compounds.

Introduction to this compound

This compound is a naturally occurring xanthone that has been isolated from plant species such as Calophyllum blancoi and Garcinia parvifolia. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The purification of this compound is a critical step in its pharmacological evaluation and potential development as a therapeutic agent. These protocols outline a systematic approach for its extraction, fractionation, and final purification.

Physicochemical Properties of this compound

While specific experimental data for the physicochemical properties of this compound are not widely available, the following table presents representative values based on the properties of similar prenylated xanthones. These values are essential for designing and optimizing purification strategies.

| Property | Representative Value | Significance in Purification |

| Molecular Formula | C₂₃H₂₂O₆ (Assumed) | Essential for determining molecular weight and for spectroscopic analysis. |

| Molecular Weight | 394.42 g/mol (Assumed) | Crucial for calculating molar concentrations, reaction stoichiometry, and interpreting mass spectrometry data. |

| Appearance | Yellowish crystalline solid | A visual indicator of the compound's presence and purity during the final stages of isolation. |

| Melting Point | 180-200 °C (Estimated) | A physical constant that can be used as an indicator of purity. A sharp melting point range suggests high purity. |

| Solubility | ||

| Water | Poorly soluble | Dictates the use of organic solvents for extraction and chromatography. Affects the choice between normal-phase and reversed-phase chromatography. |

| Methanol | Soluble | A polar protic solvent suitable for extraction and as a component of the mobile phase in reversed-phase HPLC. |

| Ethanol | Soluble | Similar to methanol, can be used for extraction and in chromatographic separations. |

| Ethyl Acetate | Moderately soluble | A solvent of intermediate polarity, often used in liquid-liquid extraction and as a mobile phase component in normal-phase column chromatography. |

| Chloroform | Soluble | A non-polar solvent effective for extracting less polar xanthones and for use in normal-phase chromatography. |

| Hexane | Sparingly soluble | A non-polar solvent used for initial defatting of the plant material and as a component of the mobile phase in normal-phase chromatography. |

| UV-Vis λmax | ~254, 320 nm (in Methanol) | Allows for the detection of the compound during chromatographic separation using a UV detector. |

Purification Workflow

The overall workflow for the purification of this compound from a plant source, such as the root bark of Calophyllum blancoi, can be visualized as a multi-step process.

Caption: A schematic of the purification workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of Crude Extract

This protocol describes the extraction of xanthones from the dried and powdered plant material.

Materials:

-

Dried and powdered root bark of Calophyllum blancoi

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Rotary evaporator

-

Filter paper and funnel

-

Erlenmeyer flasks

Procedure:

-

Defatting: Macerate 1 kg of the dried, powdered plant material with n-hexane (3 x 3 L, 24 hours each) at room temperature to remove lipids and other nonpolar constituents. Discard the hexane extracts.

-

Extraction: Air-dry the defatted plant material and subsequently extract with methanol (3 x 5 L, 48 hours each) at room temperature with occasional shaking.

-

Filtration: Filter the methanolic extracts through filter paper to remove solid plant material.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Fractionation by Column Chromatography

This protocol details the separation of the crude extract into fractions using silica gel column chromatography.

Materials:

-

Crude methanolic extract

-

Silica gel (70-230 mesh)

-

Glass chromatography column

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing tank

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Sample Loading: Adsorb a known amount of the crude extract (e.g., 20 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient could be:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1 v/v)

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 50 mL).

-

TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.

-

Pooling: Combine the fractions that show a similar TLC profile and contain the target compound (this compound). Concentrate the pooled fractions to dryness.

Protocol 3: Final Purification by Preparative HPLC

This protocol describes the final purification of this compound from the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Pooled fractions from column chromatography

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Vials for fraction collection

Procedure:

-

Sample Preparation: Dissolve the dried, pooled fraction in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (0.1%) can be added to both solvents to improve peak resolution.

-

Flow Rate: Set a flow rate appropriate for the preparative column (e.g., 15-20 mL/min).

-

Detection: Monitor the elution at the λmax of this compound (e.g., 254 nm).

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

-

Purity Check: Analyze the purity of the collected fraction using analytical HPLC.

-

Solvent Removal: Remove the solvent from the purified fraction by rotary evaporation to obtain pure this compound.

Data Presentation

The following table summarizes representative data for the purification of xanthones from plant extracts, which can be used as a benchmark for the purification of this compound.

| Purification Step | Starting Material (g) | Product (g) | Purity (%) | Recovery (%) | Method | Reference (Analogous) |

| Solvent Extraction | 1000 (Plant Material) | 50 | ~5-10 | N/A | Maceration with Methanol | [General Knowledge] |

| Column Chromatography | 20 (Crude Extract) | 1.5 | ~60-70 | 7.5 | Silica Gel, Hexane:EtOAc gradient | [General Knowledge] |

| Preparative HPLC | 1.5 (Enriched Fraction) | 0.050 | >95 | 3.3 | C18, Acetonitrile:Water isocratic | [General Knowledge] |

Structural Characterization

The identity and structure of the purified this compound should be confirmed using spectroscopic methods.

Caption: Key techniques for the structural characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

UV-Vis and IR Spectroscopy: These techniques provide information about the electronic transitions and functional groups present in the molecule, respectively, which are characteristic of the xanthone scaffold.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively purify this compound from crude plant extracts for further biological and pharmacological studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Parvifolixanthone A

Welcome to the technical support center for the synthesis of Parvifolixanthone A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges encountered during the multi-step synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the key stages of the hypothetical synthesis of this compound.

Step 1: Synthesis of the Xanthone Core via Friedel-Crafts Acylation and Cyclization

Issue 1: Low yield of the benzophenone intermediate.

-

Question: I am observing a low yield of the 2,2'-dihydroxy-4,4',5-trimethoxybenzophenone intermediate during the Friedel-Crafts acylation of 3,4-dimethoxyphenol with 2-hydroxy-5-methoxybenzoic acid. What are the possible causes and solutions?

-

Answer:

-

Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as prolonged high temperatures can lead to decomposition.

-

Decomposition of starting materials or product: The Lewis acid catalyst (e.g., AlCl₃) can sometimes promote side reactions or degradation. Ensure the reaction is carried out under strictly anhydrous conditions and at the recommended temperature. The workup procedure should be performed promptly to minimize product degradation.

-

Suboptimal stoichiometry: The molar ratio of the reactants and the Lewis acid is critical. A slight excess of the Lewis acid is often required, but a large excess can lead to side product formation. Titrate the Lewis acid to determine its exact activity before use.

-

Alternative catalyst: If AlCl₃ is proving problematic, consider a milder Lewis acid such as BF₃·OEt₂ or ZnCl₂.

-

Issue 2: Inefficient cyclization to the xanthone core.

-

Question: The subsequent cyclization of the benzophenone intermediate to the xanthone core is sluggish and gives a low yield. How can I improve this step?

-

Answer:

-

Ineffective dehydrating agent: The cyclization is a dehydration reaction. Ensure your dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) is fresh and potent.

-

High temperatures causing charring: While heat is required, excessive temperatures can lead to decomposition. Monitor the reaction closely and maintain the temperature within the recommended range.

-

Microwave-assisted synthesis: Consider using microwave irradiation to promote the cyclization. This can often reduce reaction times and improve yields.[1]

-

Step 2: Regioselective Prenylation

Issue 1: Formation of multiple prenylated products.

-

Question: The prenylation of the xanthone core with prenyl bromide is yielding a mixture of O-prenylated and C-prenylated isomers, making purification difficult. How can I improve the regioselectivity?

-

Answer:

-

Choice of base and solvent: The reaction conditions can significantly influence the regioselectivity. A milder base and a non-polar solvent may favor C-prenylation. For O-prenylation, a stronger base and a polar aprotic solvent are typically used.

-

Protecting groups: Consider protecting the more reactive hydroxyl groups to direct the prenylation to the desired position. The protecting groups can be removed in a subsequent step.

-

Temperature control: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.

-

Step 3: Intramolecular Diels-Alder Reaction

Issue 1: The intramolecular [4+2] cycloaddition is not proceeding.

-

Question: I am not observing any formation of the desired cycloadduct from my prenylated xanthone precursor. What could be the issue?

-

Answer:

-

High activation energy: The intramolecular Diels-Alder reaction may have a high activation energy barrier. Thermal conditions may require high temperatures, which could lead to decomposition. Consider using a Lewis acid catalyst to lower the activation energy.

-

Unfavorable conformation: The precursor may not readily adopt the required conformation for the intramolecular cycloaddition. The length and flexibility of the tether connecting the diene and dienophile are crucial. Molecular modeling can help assess the feasibility of the desired conformation.

-